N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1798486-37-9
VCID: VC6449733
InChI: InChI=1S/C19H19NO2/c1-14(11-15-9-10-22-13-15)20-19(21)12-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,13-14H,11-12H2,1H3,(H,20,21)
SMILES: CC(CC1=COC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Molecular Formula: C19H19NO2
Molecular Weight: 293.366

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 1798486-37-9

Cat. No.: VC6449733

Molecular Formula: C19H19NO2

Molecular Weight: 293.366

* For research use only. Not for human or veterinary use.

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide - 1798486-37-9

Specification

CAS No. 1798486-37-9
Molecular Formula C19H19NO2
Molecular Weight 293.366
IUPAC Name N-[1-(furan-3-yl)propan-2-yl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C19H19NO2/c1-14(11-15-9-10-22-13-15)20-19(21)12-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,13-14H,11-12H2,1H3,(H,20,21)
Standard InChI Key HWNHFXKJPUHEQB-UHFFFAOYSA-N
SMILES CC(CC1=COC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Introduction

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the class of amides, characterized by the presence of a naphthalene ring and a furan moiety. This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its structural features, which make it a potential candidate for pharmacological applications.

Synthesis

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step reactions, including:

  • Preparation of the naphthalene derivative: Starting with naphthalene-based precursors like 1-naphthaldehyde or 1-naphthoic acid.

  • Furan incorporation: Using furan derivatives such as furan-3-carboxylic acid.

  • Amide bond formation: Employing coupling reagents like carbodiimides (e.g., DCC or EDC) to link the acetamide group.

The reaction conditions generally involve:

  • Organic solvents (e.g., dichloromethane or DMF).

  • Mild temperatures to avoid decomposition.

Spectroscopic Characterization

The identification and confirmation of the compound's structure are achieved using advanced spectroscopic techniques:

TechniquePurpose
IR SpectroscopyIdentification of functional groups (amide C=O stretch around 1650 cm⁻¹).
NMR SpectroscopyProton and carbon environments; key peaks for aromatic protons and amide NH.
Mass SpectrometryDetermination of molecular weight and fragmentation pattern.

Applications and Future Research

This compound could serve as:

  • A scaffold for designing pharmacologically active derivatives.

  • A model compound for studying aromatic-amide interactions in biological systems.

Future research should focus on:

  • Synthesizing derivatives with varied substituents to explore structure-activity relationships (SAR).

  • Investigating its pharmacokinetics and toxicity profiles.

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